6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine 6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000015
InChI: InChI=1S/C5H4ClN5/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H3,7,8,9,10,11)
SMILES:
Molecular Formula: C5H4ClN5
Molecular Weight: 169.57 g/mol

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine

CAS No.:

Cat. No.: VC16000015

Molecular Formula: C5H4ClN5

Molecular Weight: 169.57 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine -

Specification

Molecular Formula C5H4ClN5
Molecular Weight 169.57 g/mol
IUPAC Name 6-chloro-2H-pyrazolo[3,4-d]pyrimidin-3-amine
Standard InChI InChI=1S/C5H4ClN5/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H3,7,8,9,10,11)
Standard InChI Key XQWKUQLJRAFCSQ-UHFFFAOYSA-N
Canonical SMILES C1=NC(=NC2=NNC(=C21)N)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine consists of a pyrazolo[3,4-d]pyrimidine core, a bicyclic system formed by the fusion of a pyrazole and pyrimidine ring. The chlorine atom occupies position 6 of the pyrimidine ring, while the amine group is attached to position 3 of the pyrazole moiety (Fig. 1). This arrangement confers distinct electronic and steric properties, enabling interactions with biological targets such as kinases .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₄ClN₅
Molecular Weight177.58 g/mol
Predicted LogP1.2 (Lipophilicity)
Hydrogen Bond Donors2 (NH₂ and NH)
Hydrogen Bond Acceptors4 (N atoms)

Stability and Solubility

The compound exhibits moderate stability under inert conditions but is sensitive to moisture and light, necessitating storage in argon or nitrogen environments . Solubility data indicate limited dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and ethyl acetate, consistent with related pyrazolopyrimidines .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 6-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically begins with functionalization of the pyrazolo[3,4-d]pyrimidine core. Two primary strategies dominate:

  • Direct Amination: Introducing the amine group at position 3 via nucleophilic substitution or palladium-catalyzed coupling.

  • Modular Assembly: Constructing the bicyclic system from simpler precursors, such as hydrazine derivatives and chlorinated pyrimidines .

Stepwise Synthesis

A representative route involves:

  • Formation of the Pyrazolo Core: Reacting 2,4-dichloropyrimidine-5-carbaldehyde with hydrazine in tetrahydrofuran (THF), yielding an intermediate pyrazolopyrimidine .

  • Chlorination: Treating the intermediate with phosphorus oxychloride (POCl₃) to introduce the chlorine atom at position 6.

  • Amination: Employing a Sonogashira cross-coupling to install the amine group at position 3, using propargylamine derivatives under palladium catalysis .

Table 2: Optimization of Sonogashira Coupling Conditions

Catalyst SystemYield (%)Purity (%)
Pd(PPh₃)₄/CuI7295
PdCl₂(PPh₃)₂/CuI6592
Pd(OAc)₂/XPhos8298

This method achieves yields up to 82%, with purity exceeding 95% after recrystallization .

KinaseIC₅₀ (μM)
CSF-1R0.9
PDGFR-β27.4
KIT35.1
VEGFR2>50

Comparative Analysis with Structural Analogs

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-amine

This analog replaces the pyrimidine ring with a pyridine, reducing kinase affinity (CSF-1R IC₅₀ = 8.7 μM) but improving aqueous solubility (LogP = 0.7). Such modifications highlight the pyrimidine ring’s critical role in target engagement.

4-Amino Derivatives

4-Amino-pyrazolo[3,4-d]pyrimidines exhibit broader kinase inhibition (e.g., Src, Abl) but lack CSF-1R selectivity, underscoring the 3-amine group’s contribution to specificity .

Future Directions and Research Opportunities

Prodrug Development

Introducing bioreversible groups (e.g., phosphates) at the 3-amine position could enhance blood-brain barrier penetration, a key challenge in GBM therapy .

Combination Therapies

Co-administering CSF-1R inhibitors with immune checkpoint blockers (e.g., anti-PD-1) may synergize to modulate the immunosuppressive GBM microenvironment .

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